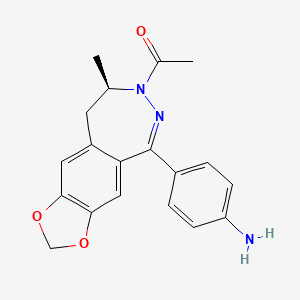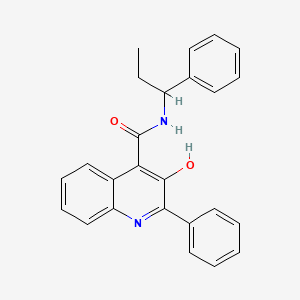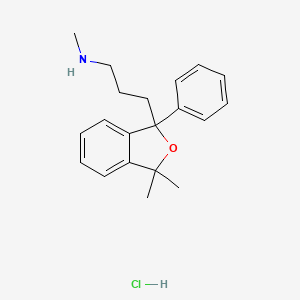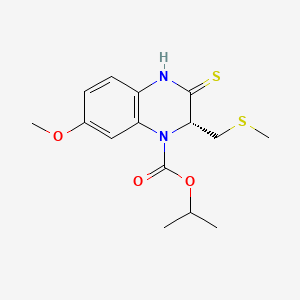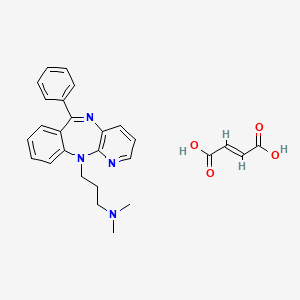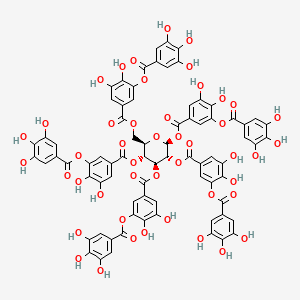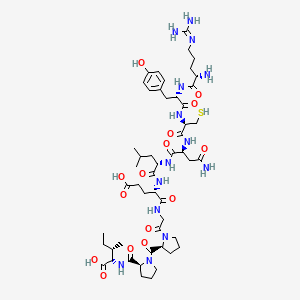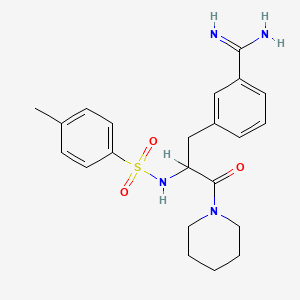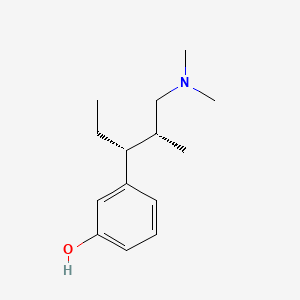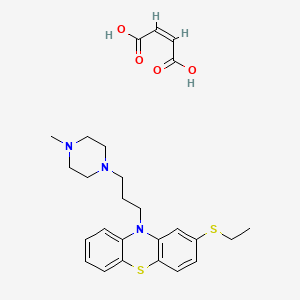
Maléate de thiéthylpérazine
Vue d'ensemble
Description
Le maléate de thiéthylperazine est un composé appartenant à la classe des phénothiazines, principalement utilisé comme antiémétique. Il est connu pour son efficacité dans le traitement des nausées et des vomissements associés à l'anesthésie, aux agents chimiothérapeutiques légèrement émétiques, à la radiothérapie et aux toxines . Le maléate de thiéthylperazine est un antagoniste de la dopamine et interagit également avec d'autres récepteurs tels que les récepteurs de la sérotonine et de l'histamine .
Mécanisme D'action
Target of Action
Thiethylperazine maleate, also known as Thiethylperazine dimaleate, is an antagonist of several receptors. Its primary targets include dopamine receptors (DRD1, DRD2, DRD4), serotonin receptors (5-HT 2A, 5-HT 2C), muscarinic acetylcholine receptors (mAChRs 1 through 5), α1 adrenergic receptor, and histamine H1 receptor . These receptors play crucial roles in various physiological processes, including neurotransmission, regulation of mood, and immune response.
Mode of Action
Thiethylperazine maleate exerts its therapeutic effect by blocking dopamine receptors in the brain . It is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . Its antipsychotic effect is due to antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors .
Biochemical Pathways
Its antagonistic action on dopamine and serotonin receptors suggests that it may influence the dopaminergic and serotonergic pathways, which are involved in mood regulation and other central nervous system functions .
Pharmacokinetics
Thiethylperazine maleate is highly lipophilic and binds with membranes and serum proteins (over 85%). It accumulates in organs with high blood flow and penetrates the placenta . It is mainly metabolized in the liver, and only 3% is eliminated unchanged . The half-life of Thiethylperazine maleate is approximately 12 hours .
Result of Action
The molecular and cellular effects of Thiethylperazine maleate’s action primarily involve the modulation of neurotransmission. By blocking dopamine and serotonin receptors, it can alter the transmission of these neurotransmitters, potentially affecting mood and other neurological functions . It also activates the transport protein ABCC1 that clears beta-amyloid from brains of mice .
Action Environment
The action, efficacy, and stability of Thiethylperazine maleate can be influenced by various environmental factors. For instance, its lipophilic nature allows it to cross biological membranes, which can be influenced by the lipid composition of these membranes. Additionally, its metabolism in the liver suggests that liver function and the presence of other drugs can affect its action .
Applications De Recherche Scientifique
Thiethylperazine maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying phenothiazine derivatives and their reactions.
Industry: It is used in the pharmaceutical industry for the production of antiemetic drugs.
Analyse Biochimique
Biochemical Properties
Thiethylperazine Maleate is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . The biochemical interactions of Thiethylperazine Maleate are primarily due to its antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors .
Cellular Effects
Thiethylperazine Maleate influences cell function by affecting the vomiting center in the reticular formation of the medulla oblongata and the chemoreceptor zone that triggers the gag reflex in the fourth ventricle of the brain . It is likely that the drug also inhibits the afferent impulses of the autonomic nervous system via the vagus nerve .
Molecular Mechanism
The molecular mechanism of action of Thiethylperazine Maleate is primarily due to its antagonistic effects on dopamine and serotonin type 2 receptors . By binding to these receptors, Thiethylperazine Maleate inhibits their function, leading to its therapeutic effects .
Temporal Effects in Laboratory Settings
A new voltammetric method has been proposed for high sensitive Thiethylperazine Maleate determination, using a glassy carbon electrode modified with semi-graphitized carbon nanofibers/MnO nanocomposite . This method has been successfully applied to highly sensitive Thiethylperazine Maleate determination in complex matrices, such as tablets and plasma with good recovery .
Dosage Effects in Animal Models
The pharmacokinetics of Thiethylperazine Maleate in humans have not been thoroughly studied . It is well absorbed after oral administration, very lipophilic, and highly bound to plasma membranes and proteins . It accumulates in organs with high blood flow and easily crosses the placenta .
Metabolic Pathways
Thiethylperazine Maleate is metabolized mainly in the liver, with only 3% excreted unchanged by the kidneys . It is excreted mainly in the urine, primarily in the form of metabolites .
Transport and Distribution
Thiethylperazine Maleate is highly bound to plasma membranes and proteins, and it accumulates in organs with high blood flow . This suggests that it may interact with transporters or binding proteins that facilitate its distribution within cells and tissues .
Subcellular Localization
Given its lipophilic nature and high binding to plasma membranes and proteins, it is likely that it localizes to areas of the cell where these components are abundant .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la thiéthylperazine implique plusieurs étapes. La réaction de Goldberg entre la 3-(éthylsulfanyl)aniline et l'acide 2-chlorobenzoïque forme un intermédiaire diarylamine. Cet intermédiaire subit un retrait thermolytique du groupe carboxyle pour former un dérivé de phénothiazine. La dernière étape implique une alkylation avec la 1-(γ-chloropropyl)-4-méthylpipérazine en présence de sodamide pour produire la thiéthylperazine .
Méthodes de production industrielle
La production industrielle du maléate de thiéthylperazine implique des voies synthétiques similaires, mais à plus grande échelle. Le processus comprend un contrôle précis des conditions réactionnelles telles que la température, la pression et le pH afin d'assurer un rendement et une pureté élevés. Le produit final est souvent cristallisé et purifié pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le maléate de thiéthylperazine subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le maléate de thiéthylperazine en son sulfure correspondant.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pipérazine.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, impliquant généralement des températures et des solvants contrôlés .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des sulfoxydes, des sulfones et des dérivés substitués de la thiéthylperazine .
Applications de la recherche scientifique
Le maléate de thiéthylperazine a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude des dérivés de la phénothiazine et de leurs réactions.
Industrie : Il est utilisé dans l'industrie pharmaceutique pour la production de médicaments antiémétiques.
Mécanisme d'action
Le maléate de thiéthylperazine exerce ses effets principalement par l'antagonisme des récepteurs de la dopamine (DRD1, DRD2, DRD4) et des récepteurs de la sérotonine (5-HT2A, 5-HT2C). Il interagit également avec les récepteurs muscariniques de l'acétylcholine et les récepteurs de l'histamine. Cette interaction multi-récepteurs contribue à réduire les nausées et les vomissements en affectant le centre du vomissement dans le cerveau .
Comparaison Avec Des Composés Similaires
Composés similaires
Prochlorpérazine : Un autre dérivé de la phénothiazine utilisé comme antiémétique et antipsychotique.
Chlorpromazine : Principalement utilisé comme antipsychotique, mais possède également des propriétés antiémétiques.
Prométhazine : Connu pour ses effets antihistaminiques et antiémétiques.
Unicité
Le maléate de thiéthylperazine est unique en raison de son profil spécifique de récepteurs et de sa capacité à éliminer les bêta-amyloïdes, ce qui n'est pas couramment observé dans d'autres dérivés de la phénothiazine. Cela en fait un candidat prometteur pour la recherche sur les maladies neurodégénératives .
Propriétés
Numéro CAS |
1179-69-7 |
|---|---|
Formule moléculaire |
C30H37N3O8S2 |
Poids moléculaire |
631.8 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clé InChI |
RVBRTNPNFYFDMZ-LVEZLNDCSA-N |
SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
CCSC1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Apparence |
Solid powder |
Point d'ébullition |
227 °C @ 0.01 mm Hg |
Color/Form |
Crystals from acetone |
melting_point |
62-64 °C Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/ Crystals from ethanol; MP: 139 °C /Dimalate/ 62 - 64 °C |
| 1179-69-7 | |
Description physique |
Solid |
Pictogrammes |
Irritant; Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
1420-55-9 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
WHITE TO FAINTLY YELLOW CRYSTALLINE POWDER; SLIGHT ODOR; FREELY SOL IN WATER; SOL IN METHANOL; PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/ FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER; ODORLESS OR HAS VERY SLIGHT ODOR; BITTER TASTE; MELTS @ 183 °C WITH DECOMP; POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL; VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/ 4.87e-03 g/L |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Toresten; Tresten; Torecan maleate; Torecan bimaleate; Torecan dimaleate; Thiethylperazine Maleate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


